O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine

Catalog No.
S13015328
CAS No.
660823-92-7
M.F
C26H19N3O4
M. Wt
437.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-ty...

CAS Number

660823-92-7

Product Name

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine

IUPAC Name

(2S)-3-[4-(4-cyanophenoxy)phenyl]-2-(isoquinoline-3-carbonylamino)propanoic acid

Molecular Formula

C26H19N3O4

Molecular Weight

437.4 g/mol

InChI

InChI=1S/C26H19N3O4/c27-15-18-7-11-22(12-8-18)33-21-9-5-17(6-10-21)13-24(26(31)32)29-25(30)23-14-19-3-1-2-4-20(19)16-28-23/h1-12,14,16,24H,13H2,(H,29,30)(H,31,32)/t24-/m0/s1

InChI Key

YIGKVCFLNOZYEU-DEOSSOPVSA-N

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)NC(CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O

Isomeric SMILES

C1=CC=C2C=NC(=CC2=C1)C(=O)N[C@@H](CC3=CC=C(C=C3)OC4=CC=C(C=C4)C#N)C(=O)O

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine is a complex organic compound that integrates various functional groups, making it a subject of interest in medicinal chemistry and organic synthesis. The structure consists of a L-tyrosine backbone, which is an amino acid known for its role in protein synthesis and neurotransmitter production. The compound features a 4-cyanophenyl group and an isoquinoline-3-carbonyl moiety, which contribute to its potential bioactivity and chemical reactivity.

The reactivity of O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine can be attributed to its functional groups. The cyanophenyl group can participate in nucleophilic substitution reactions due to the electron-withdrawing nature of the cyano group, which enhances electrophilicity. The isoquinoline moiety may engage in aromatic electrophilic substitution reactions, while the carboxylic acid functionality of L-tyrosine can undergo typical acid-base reactions. Additionally, the compound may participate in coupling reactions, particularly C–N bond formations, which are significant in synthesizing more complex structures

Compounds similar to O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine have shown various biological activities, including inhibition of enzymes and interaction with neurotransmitter systems. Studies indicate that derivatives with similar structures can inhibit nicotinamide N-methyltransferase, which is involved in metabolic processes related to cancer and neurodegenerative diseases . The presence of the L-tyrosine residue suggests potential interactions with neurotransmitter receptors, enhancing the compound's relevance in neuropharmacology.

The synthesis of O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine may involve several strategies:

  • Ugi Reaction: This multicomponent reaction allows for the formation of amides by combining an amine (L-tyrosine), an isocyanide, an aldehyde (or ketone), and a carboxylic acid. This method is advantageous for constructing complex molecules efficiently .
  • Palladium-Catalyzed Cross-Coupling: This technique can be applied for forming C–N bonds between aryl halides and amines, facilitating the introduction of the cyanophenyl group onto the L-tyrosine scaffold

    O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine has potential applications in:

    • Pharmaceutical Development: Its structural components suggest activity against various biological targets, making it a candidate for drug development.
    • Biochemical Research: The compound could serve as a tool for studying enzyme inhibition and receptor interactions related to neurotransmitter systems.
    • Synthetic Chemistry: It acts as a precursor for synthesizing other complex organic molecules through further chemical modifications.

Interaction studies involving O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine would focus on its binding affinity to specific biological targets such as enzymes or receptors. For instance, assessing its inhibitory effects on nicotinamide N-methyltransferase could provide insights into its mechanism of action and therapeutic potential. Techniques like surface plasmon resonance or isothermal titration calorimetry could be employed to quantify these interactions.

Several compounds share structural features with O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine. Below are some notable examples:

Compound NameStructural FeaturesBiological Activity
4-CyanophenolContains a cyanophenyl groupAntimicrobial properties
IsoquinolineCore structure similar to isoquinoline moietyAnticancer activity
N-(4-Cyanophenyl)glycineSimilar amino acid structureNeurotransmitter modulation

Uniqueness

O-(4-Cyanophenyl)-N-(isoquinoline-3-carbonyl)-L-tyrosine stands out due to its combination of an amino acid backbone with both aromatic and heterocyclic components, potentially leading to unique biological interactions not observed in simpler analogs.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

437.13755610 g/mol

Monoisotopic Mass

437.13755610 g/mol

Heavy Atom Count

33

Dates

Last modified: 08-10-2024

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